α-Galactosylceramid (α-GalCer)
Übersicht
Beschreibung
KRN-7000, auch bekannt als α-Galactosylceramid, ist ein synthetisches Analogon eines Naturprodukts, das aus dem Meeresschwamm Agelas mauritianus isoliert wurde. Es ist ein potenter Aktivator von invarianten natürlichen Killer-T-Zellen, die eine entscheidende Rolle bei der Immunantwort spielen. KRN-7000 wurde umfassend auf seine immunmodulatorischen Eigenschaften und potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter Krebs, Autoimmunerkrankungen und Infektionskrankheiten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KRN-7000 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien wie D-Galactose und Phytosphingosin. Eine praktische und skalierbare Methode verwendet Glycosyljodid als Glycosyl-Donor. Dieses Verfahren umfasst insgesamt acht Schritte, um das hochreine Produkt zu erhalten, wobei nur drei säulenchromatographische Reinigungsschritte erforderlich sind .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird KRN-7000 typischerweise unter Verwendung einer Kombination organischer Lösungsmittel wie Tetrahydrofuran und Methanol synthetisiert. Die Verbindung wird in einer 10:1-Mischung aus Tetrahydrofuran und Methanol in einer Konzentration von 1 mg/mL gelöst. Die Lösung wird dann unter ständigem Rühren tropfenweise zu einer wässrigen Lösung gegeben, gefolgt von Sonifizierung und Filtersterilisation .
Chemische Reaktionsanalyse
Arten von Reaktionen
KRN-7000 durchläuft verschiedene chemische Reaktionen, darunter Glykosylierung, Oxidation und Reduktion. Die Glykosylierungsreaktion ist für seine Synthese besonders wichtig, wobei Glycosyljodid als Glycosyl-Donor verwendet wird .
Häufige Reagenzien und Bedingungen
Glykosylierung: Glycosyljodid als Glycosyl-Donor.
Oxidation und Reduktion: Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das hochreine KRN-7000, das für weitere biologische und chemische Studien verwendet wird .
Wissenschaftliche Forschungsanwendungen
KRN-7000 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Immunologie: Es wird verwendet, um invariante natürliche Killer-T-Zellen zu aktivieren, was zur Produktion von Zytokinen führt, die die Immunantwort modulieren. .
Krebsforschung: KRN-7000 hat in verschiedenen In-vivo-Modellen eine potente Antitumoraktivität gezeigt.
Autoimmunerkrankungen: Die Verbindung wird auf ihre Fähigkeit untersucht, die Immunantwort zu modulieren, was sie zu einem potenziellen therapeutischen Mittel für Autoimmunerkrankungen wie Lupus und Diabetes macht.
Infektionskrankheiten: KRN-7000 wird auch auf sein Potenzial untersucht, die Immunantwort gegen Infektionskrankheiten wie Malaria und Tuberkulose zu verstärken.
Wirkmechanismus
KRN-7000 übt seine Wirkungen aus, indem es an das CD1d-Protein bindet, das die Verbindung invarianten natürlichen Killer-T-Zellen präsentiert. Diese Interaktion führt zur Aktivierung dieser Zellen und der anschließenden Freisetzung von Zytokinen wie Interferon-gamma und Interleukin-4. Diese Zytokine spielen eine entscheidende Rolle bei der Modulation der Immunantwort, was zur Aktivierung verschiedener Immunzellen und -wege führt .
Wissenschaftliche Forschungsanwendungen
KRN-7000 has a wide range of scientific research applications:
Immunology: It is used to activate invariant natural killer T cells, leading to the production of cytokines that modulate the immune response. .
Cancer Research: KRN-7000 has shown potent antitumor activity in various in vivo models.
Autoimmune Diseases: The compound is studied for its ability to modulate immune responses, making it a potential therapeutic agent for autoimmune diseases such as lupus and diabetes.
Infectious Diseases: KRN-7000 is also being explored for its potential to enhance immune responses against infectious diseases like malaria and tuberculosis.
Wirkmechanismus
Target of Action
Alpha-Galactosylceramide, also known as KRN7000, primarily targets invariant natural killer T (iNKT) cells . These cells are a unique subset of T lymphocytes that can rapidly release a massive amount of Th1 and Th2 cytokines upon the engagement of their T cell receptor with glycolipids .
Mode of Action
The interaction of Alpha-Galactosylceramide with its targets involves the binding of the invariant T cell receptor of the iNKT cell to the CD1d:glycolipid complex . This interaction leads to the activation of iNKT cells, which can then activate other immune cells such as dendritic cells . This process results in the release of a range of cytokines, thereby orchestrating other immune cells to fight tumors .
Biochemical Pathways
The activation of iNKT cells by Alpha-Galactosylceramide affects various biochemical pathways. The activated iNKT cells rapidly secrete both Th1 and Th2 cytokines, which can promote cell-mediated immunity to kill tumor cells and intracellular pathogens, or suppress autoreactive immune cells in autoimmune diseases . This process also leads to the activation of other immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells .
Pharmacokinetics
The pharmacokinetic behavior of Alpha-Galactosylceramide in clinical trials could be described by a three-compartment model . Alpha-Galactosylceramide demonstrates linear pharmacokinetics over the investigated dose range .
Result of Action
The molecular and cellular effects of Alpha-Galactosylceramide’s action include the activation of iNKT cells and the subsequent release of a range of cytokines . These cytokines can stimulate anti-tumor immune responses . Alpha-Galactosylceramide has been shown to have potent anti-tumor activity in many in vivo models .
Biochemische Analyse
Biochemical Properties
KRN7000 plays a crucial role in biochemical reactions by interacting with the CD1d protein, a lipid-binding MHC class I-like molecule. This interaction leads to the presentation of KRN7000 to iNKT cells, which subsequently triggers the release of various cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) . The binding of KRN7000 to CD1d is highly specific and involves the formation of a glycolipid-protein complex that is recognized by the T cell receptors (TCRs) on iNKT cells .
Cellular Effects
KRN7000 has significant effects on various types of cells and cellular processes. It activates iNKT cells, leading to the secretion of cytokines that influence the function of other immune cells, including natural killer (NK) cells, T cells, B cells, and macrophages . This activation enhances the immune response against tumors and infections. Additionally, KRN7000 has been shown to reduce airway inflammation in obese asthmatic mice by regulating NKT cell cytokine secretion and intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of KRN7000 involves its binding to the CD1d protein on antigen-presenting cells. This binding forms a CD1d-glycolipid complex that is recognized by the invariant T cell receptor on iNKT cells . The interaction between the CD1d-glycolipid complex and the TCR leads to the activation of iNKT cells, resulting in the rapid release of Th1, Th2, or immune regulatory cytokines . These cytokines initiate multiple downstream cellular events, including T cell polarization and the expansion of dendritic cell subsets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of KRN7000 have been observed to change over time. Studies have shown that KRN7000 can significantly reduce airway inflammation in obesity-associated asthma by regulating NKT cell cytokine secretion and intracellular calcium . The stability and degradation of KRN7000 in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of KRN7000 vary with different dosages in animal models. In a dose escalation study, KRN7000 was well tolerated over a wide range of doses (50-4800 μg/m²) in cancer patients . No dose-limiting toxicity was observed, and the biological effects depended on pretreatment NKT-cell numbers rather than the dose of KRN7000 . In obese asthmatic mice, KRN7000 reduced airway inflammation in a dose-dependent manner .
Metabolic Pathways
KRN7000 is involved in metabolic pathways that include its interaction with the CD1d protein and the subsequent activation of iNKT cells . The activation of iNKT cells leads to the release of cytokines that regulate immune responses and influence metabolic flux and metabolite levels .
Transport and Distribution
KRN7000 is transported and distributed within cells and tissues through its interaction with the CD1d protein . The CD1d-glycolipid complex is presented on the surface of antigen-presenting cells, where it is recognized by iNKT cells . This interaction facilitates the localization and accumulation of KRN7000 in specific cellular compartments .
Subcellular Localization
The subcellular localization of KRN7000 involves its targeting to antigen-presenting cells, where it binds to the CD1d protein . This binding directs KRN7000 to specific compartments within the cells, allowing it to exert its immunostimulatory effects . The localization of KRN7000 is crucial for its activity and function in activating iNKT cells and initiating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRN-7000 involves multiple steps, starting from commercially available starting materials such as D-galactose and phytosphingosine. One practical and scalable method uses glycosyl iodide as the glycosyl donor. This procedure involves a total of eight steps to obtain the highly pure product, with only three column chromatographic purifications required .
Industrial Production Methods
For industrial production, KRN-7000 is typically synthesized using a combination of organic solvents such as tetrahydrofuran and methanol. The compound is dissolved in a 10:1 mixture of tetrahydrofuran and methanol at a concentration of 1 mg/mL. The solution is then added dropwise to an aqueous solution with constant stirring, followed by sonication and filter sterilization .
Analyse Chemischer Reaktionen
Types of Reactions
KRN-7000 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reaction is particularly important for its synthesis, where glycosyl iodide is used as the glycosyl donor .
Common Reagents and Conditions
Glycosylation: Glycosyl iodide as the glycosyl donor.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major product formed from these reactions is the highly pure KRN-7000, which is used for further biological and chemical studies .
Vergleich Mit ähnlichen Verbindungen
KRN-7000 ist aufgrund seiner potenten Aktivierung von invarianten natürlichen Killer-T-Zellen und seiner Fähigkeit, die Immunantwort zu modulieren, einzigartig. Ähnliche Verbindungen umfassen andere α-Galactosylceramide und Glykosphingolipide, die ebenfalls natürliche Killer-T-Zellen aktivieren, aber unterschiedliche Zytokinfreisetzungsprofile und therapeutische Potentiale haben können .
Liste ähnlicher Verbindungen
α-Galactosylceramid: Ein natürliches Analogon, das aus Meeresschwämmen isoliert wurde.
Glykosphingolipide: Eine Klasse von Lipiden, die verschiedene Analoga von KRN-7000 mit unterschiedlichen biologischen Aktivitäten umfassen.
Eigenschaften
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKFAKEUMHBLV-BYSUZVQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H99NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935847 | |
Record name | alpha-Galactosylceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158021-47-7 | |
Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KRN 7000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KRN-7000 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-Galactosylceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-GALACTOSYLCERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]
ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.
ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.
A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.
A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.
A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to KRN7000. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.
ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.
ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.
ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:
- In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]
- Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]
A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:
- Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []
- Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.